N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- 1-Ethyl-3-methyl-7-oxo-pyrazolo[4,3-d]pyrimidin-5-ylsulfanyl group, which provides a thioether linkage to the acetamide moiety.
- N-(4-chlorophenyl)methyl substituent, introducing a lipophilic chlorinated aromatic group.
- Furan-2-ylmethyl substitution at position 6, contributing π-electron-rich interactions.
The compound’s design likely targets enzymes or receptors where the pyrazolo-pyrimidin scaffold plays a role in binding, such as kinase inhibitors or phosphodiesterase modulators .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-3-28-20-19(14(2)26-28)25-22(27(21(20)30)12-17-5-4-10-31-17)32-13-18(29)24-11-15-6-8-16(23)9-7-15/h4-10H,3,11-13H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBYINBRKXMIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound exhibits significant inhibition against several cancer cell lines through mechanisms such as:
- Inhibition of Kinase Activity : The compound has shown to inhibit tyrosine kinases which play a critical role in cancer cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells by activating apoptotic pathways.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Anticancer Efficacy
The efficacy of this compound has been evaluated against various cancer cell lines. Below is a summary table of its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.98 | Inhibition of CDK2 |
| A549 | 4.20 | Induction of apoptosis |
| HepG2 | 3.50 | Cell cycle arrest at G1 phase |
| HCT116 | 0.39 | Inhibition of Aurora-A kinase |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study by Bouabdallah et al. : This research focused on the anticancer properties of pyrazole derivatives and reported that N-[4-chlorophenyl]methyl derivatives exhibited significant cytotoxicity against MCF7 and A549 cell lines with IC50 values indicating strong potential for therapeutic use .
- Research by Wei et al. : This study highlighted the effectiveness of ethyl derivatives in counteracting tumor growth in A549 cells, showing that modifications in structure can enhance biological activity .
- Investigation by Cankara et al. : This study explored various pyrazole-containing amide derivatives and demonstrated promising results against HCT116 and MCF7 cell lines with notable cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The pyrazolo[4,3-d]pyrimidin core is shared among derivatives, but substituent variations significantly influence bioactivity:
Key Observations :
- Chlorophenyl vs.
- Furan-2-ylmethyl : Unlike fluorobenzyl (), the furan group may engage in hydrogen bonding or π-stacking with target proteins due to its oxygen heteroatom .
- Thioether vs. Sulfonamide Linkages : The thioether in the target compound offers flexibility and moderate electron donation, whereas sulfonamides () are more rigid and polar .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substituents () generally improve metabolic stability by resisting oxidative metabolism, whereas the furan ring may introduce susceptibility to CYP3A4-mediated oxidation .
- Solubility : The acetamide moiety enhances solubility compared to sulfonamides (), but the chlorophenyl group may counteract this via hydrophobicity .
Table 1: Comparative Analysis of Select Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
